2-(Dimethylamino)-5-fluorobenzoic acid
Description
Overview of Fluorinated Benzoic Acid Derivatives as Research Scaffolds
Fluorinated benzoic acid derivatives are a class of organic compounds that have found extensive use as building blocks in various scientific and industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials. aaronchem.comlookchem.comontosight.aiwikipedia.org The introduction of one or more fluorine atoms onto the benzoic acid core can dramatically alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions. lookchem.com This strategic incorporation of fluorine is a widely employed tactic in medicinal chemistry to enhance the efficacy and pharmacokinetic profiles of drug candidates.
Significance of Amino-Functionalized Benzoic Acid Systems in Organic Synthesis and Beyond
Amino-functionalized benzoic acids are another pivotal class of compounds in organic synthesis, prized for their dual reactivity. ontosight.ainih.gov The presence of both a carboxylic acid and an amino group on the same aromatic scaffold provides two distinct points for chemical modification, enabling the construction of a diverse range of molecular structures. ontosight.ainih.gov These compounds serve as key precursors in the synthesis of numerous pharmaceuticals, dyes, and polymers. ontosight.ai
The amino group can act as a nucleophile or be transformed into various other functional groups, while the carboxylic acid moiety can undergo esterification, amidation, or reduction. ontosight.ai This versatility allows for the assembly of complex molecules through sequential or one-pot reactions. acs.org In medicinal chemistry, the amino group can be a critical pharmacophore, directly interacting with biological targets or serving as an attachment point for other functional moieties to modulate a compound's activity and properties. nih.gov Recent advancements have even focused on late-stage amination of benzoic acids to rapidly generate diverse molecular analogues for drug discovery. nih.gov
Contextualization of 2-(Dimethylamino)-5-fluorobenzoic acid within Contemporary Chemical Research
This compound, a molecule integrating the key features of both fluorinated and amino-functionalized benzoic acids, stands as a compound of significant interest in modern chemical research. Its structure, featuring a fluorine atom at the 5-position and a dimethylamino group at the 2-position of the benzoic acid ring, presents a unique combination of electronic and steric properties.
This specific arrangement of substituents makes this compound a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. bldpharm.combldpharm.com The interplay between the electron-donating dimethylamino group and the electron-withdrawing fluorine atom can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid. While detailed, peer-reviewed research specifically on the synthesis and reactivity of this compound is not extensively documented in publicly available literature, its availability from chemical suppliers suggests its use as an intermediate in proprietary research and development. bldpharm.com The synthesis of the related compound, 2-amino-5-fluorobenzoic acid, has been described, involving the cyclization of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide followed by oxidative cleavage. google.com This suggests potential synthetic routes that could be adapted for the dimethylated analogue.
Below are the key chemical properties of this compound:
| Property | Value | Source |
| CAS Number | 77265-75-9 | bldpharm.com |
| Molecular Formula | C₉H₁₀FNO₂ | bldpharm.com |
| Molecular Weight | 183.18 g/mol | bldpharm.com |
Interactive Data Table:
The isomeric compound, 5-(dimethylamino)-2-fluorobenzoic acid, is more frequently cited in chemical supplier catalogs under the CAS number 141940-34-3. aaronchem.comsigmaaldrich.combiosynth.com This highlights the importance of precise nomenclature and CAS number identification when sourcing and utilizing such specialized chemical reagents.
Established Synthetic Routes to this compound
The synthesis of this compound can be achieved through several established routes, primarily involving the formation of a key precursor followed by functional group manipulation, or through cross-coupling reactions.
Stepwise Reaction Sequences for Compound Formation
A common and logical synthetic pathway to this compound involves a multi-step sequence. This process typically begins with the synthesis of 2-amino-5-fluorobenzoic acid, which is then subjected to a methylation reaction.
One established method for creating the precursor, 2-amino-5-fluorobenzoic acid, starts with 4-fluoroaniline. This aniline (B41778) derivative undergoes a condensation reaction with chloral hydrate and hydroxylamine hydrochloride. The resulting intermediate, N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, is then cyclized in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-dione. The final step to obtain the precursor is an oxidative cleavage of the indole-2,3-dione using hydrogen peroxide in an alkaline medium google.com.
Once 2-amino-5-fluorobenzoic acid is obtained, the final step is the N,N-dimethylation of the primary amino group. A classic and effective method for this transformation is the Eschweiler-Clarke reaction . This one-pot reaction utilizes excess formic acid and formaldehyde to methylate primary amines, stopping at the tertiary amine stage without the formation of quaternary ammonium salts wikipedia.orgjk-sci.comname-reaction.comyoutube.com. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid jk-sci.comyoutube.com.
An alternative methylation strategy involves the direct alkylation of the amino group. This can be accomplished using a methylating agent such as methyl iodide in the presence of a suitable base to neutralize the hydrogen iodide byproduct. N-methylation of N-acyl or N-carbamoyl protected amino acids is often performed with sodium hydride and methyl iodide monash.edu.
Strategic Utilization of Substituted Aniline or Benzoic Acid Precursors in Synthetic Pathways
The synthesis of this compound can be strategically designed starting from either a substituted aniline or a substituted benzoic acid.
From Substituted Aniline Precursors: As detailed previously, 4-fluoroaniline serves as a readily available starting material. The synthesis proceeds through the formation of 5-fluoro-1H-indole-2,3-dione, which is then converted to 2-amino-5-fluorobenzoic acid google.com. This precursor is then dimethylated to yield the final product. This route is advantageous due to the commercial availability and relative low cost of 4-fluoroaniline google.com.
From Substituted Benzoic Acid Precursors: An alternative strategy begins with a pre-existing benzoic acid core, such as 2-bromo-5-fluorobenzoic acid. The dimethylamino group can be introduced through modern cross-coupling reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the coupling of an aryl halide (2-bromo-5-fluorobenzoic acid) with an amine (dimethylamine) wikipedia.orgrsc.org. The reaction requires a palladium catalyst, a phosphine ligand, and a base wikipedia.org. The choice of ligand is critical, with bulky, electron-rich phosphines like XPhos or BrettPhos often providing excellent results acs.org.
Ullmann Condensation: This is a copper-catalyzed reaction that can also be used to form C-N bonds. The traditional Ullmann reaction requires harsh conditions, such as high temperatures wikipedia.org. However, modern protocols, often employing ligands like diamines or amino acids, can facilitate the reaction under milder conditions mdpi.com. The reaction would involve coupling 2-bromo-5-fluorobenzoic acid with dimethylamine in the presence of a copper catalyst and a base wikipedia.org.
Table 1: Comparison of Synthetic Strategies from Different Precursors
| Strategy | Precursor | Key Reactions | Advantages | Potential Challenges |
| Aniline-Based | 4-Fluoroaniline | Condensation, Cyclization, Oxidation, N,N-Dimethylation (e.g., Eschweiler-Clarke) | Readily available, inexpensive starting material google.com. | Multi-step sequence. |
| Benzoic Acid-Based | 2-Bromo-5-fluorobenzoic acid | Palladium-catalyzed Buchwald-Hartwig amination or Copper-catalyzed Ullmann condensation. | More convergent route. | Requires specialized catalysts and ligands; potential for catalyst inhibition. |
Innovations in Green Chemistry and Continuous-Flow Processes for Related Benzoic Acids
Recent advancements in chemical synthesis have emphasized the development of more environmentally friendly and efficient processes. These innovations are applicable to the synthesis of this compound and related compounds.
Development of Environmentally Benign Synthetic Protocols
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of aminobenzoic acids, several greener approaches are being explored.
Biocatalysis: Biological methods offer a sustainable alternative to traditional chemical synthesis. Genetically engineered microorganisms can be used for the fermentative production of aminobenzoic acids, such as p-aminobenzoic acid (PABA), from renewable carbon sources google.com. The use of enzymes, like 4-aminobenzoate hydroxylase, can also be employed to modify aminobenzoic acid structures dtic.mil. These biocatalytic methods can reduce the reliance on petroleum-based precursors and minimize toxic waste mdpi.com.
Use of Greener Solvents and Reagents: A one-pot, metal-free process for producing 3-aminobenzoic acid has been developed using subcritical water as the reaction medium and carbonaceous bio-based materials as catalysts mdpi.com. This approach avoids the use of hazardous reagents and volatile organic solvents. Similarly, the use of oxygen as a green and inexpensive oxidant is another key area of development scispace.com.
Application of Flow Chemistry for Enhanced Synthesis Efficiency
Flow chemistry, utilizing microreactors or continuous flow reactors, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced reproducibility.
The continuous synthesis of substituted benzoic acids has been demonstrated through the oxidation of corresponding toluenes using dilute nitric acid in a continuous process reactor system google.com. This method provides improved process control and reduces the hazards associated with large-scale batch oxidations google.com. The application of flow processing with oxygen gas has also been used for the kilogram-scale synthesis of benzoic acid derivatives, highlighting its industrial potential thieme-connect.com. Flow chemistry is particularly well-suited for reactions involving hazardous intermediates or reagents, as the small reaction volumes minimize risks beilstein-journals.org.
Optimization of Reaction Conditions for Research-Scale Production
For the efficient research-scale production of this compound, particularly via cross-coupling routes, the optimization of reaction conditions is paramount to maximize yield and purity.
The optimization of Buchwald-Hartwig and Ullmann reactions involves the careful selection of several parameters:
Catalyst and Ligand: In Buchwald-Hartwig amination, the choice of palladium precatalyst and phosphine ligand is crucial. Different generations of catalysts (G1, G2, G3, etc.) and various sterically hindered, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) can be screened to find the most effective combination for a given substrate acs.orgwuxiapptec.com. For Ullmann reactions, the source of copper and the choice of ligand (if any) significantly impact reaction efficiency mdpi.comresearchgate.net.
Base: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide are common in Buchwald-Hartwig reactions, but weaker bases such as potassium carbonate or cesium carbonate may be necessary for substrates with base-sensitive functional groups wuxiapptec.com.
Solvent: The choice of solvent can influence catalyst solubility, reaction rate, and product stability. Aprotic polar solvents like DMF, DMSO, or dioxane are frequently used in these coupling reactions researchgate.net.
Temperature and Reaction Time: These parameters must be optimized to ensure complete conversion while minimizing the formation of degradation products. Design of Experiments (DoE) can be a powerful tool to systematically explore the reaction space and identify the optimal conditions for temperature, concentration, and catalyst loading more efficiently than one-variable-at-a-time (OVAT) optimization bristol.ac.uk.
Table 2: Key Parameters for Optimization in Cross-Coupling Reactions
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Considerations |
| Metal Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃, precatalysts) wuxiapptec.com | Copper (e.g., CuI, Cu₂O, copper nanoparticles) wikipedia.orgresearchgate.net | Catalyst loading, stability, and cost. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos) acs.org | Diamines, amino acids, phenanthroline wikipedia.org | Ligand-to-metal ratio, air and moisture stability. |
| Base | Strong bases (e.g., NaOtBu, LHMDS) or weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) wuxiapptec.com | Inorganic bases (e.g., K₂CO₃, KOH) researchgate.netresearchgate.net | Substrate compatibility, solubility. |
| Solvent | Toluene, Dioxane, DMF | DMF, DMSO, NMP wikipedia.org | Polarity, boiling point, ability to dissolve reagents. |
| Temperature | Room temperature to ~120 °C | Often higher temperatures (>100 °C), but milder conditions are possible with modern catalysts wikipedia.org. | Balance between reaction rate and potential for side reactions. |
Properties
IUPAC Name |
2-(dimethylamino)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)8-4-3-6(10)5-7(8)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRIEQUDBWUVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 2 Dimethylamino 5 Fluorobenzoic Acid
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a primary site for derivatization, readily undergoing reactions typical of its class, such as esterification and amidation, to produce a variety of ester and amide analogues.
Esterification Reactions for Ester Analogues
The conversion of 2-(Dimethylamino)-5-fluorobenzoic acid to its corresponding esters is a fundamental transformation for modifying its physicochemical properties. Esterification can be achieved through various standard synthetic protocols. One common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.
Recent studies have highlighted efficient methods for the esterification of fluorinated aromatic carboxylic acids. For instance, metal-organic frameworks like UiO-66-NH2 have been successfully employed as heterogeneous catalysts for the methyl esterification of fluorobenzoic acids (FBAs) using methanol (B129727). rsc.orgresearchgate.net This method has been shown to significantly reduce reaction times compared to traditional derivatizing agents like the BF₃·MeOH complex. rsc.orgresearchgate.net The general procedure involves heating the fluorinated benzoic acid with methanol and the catalyst in a sealed vessel. researchgate.net
The synthesis of N,N-dimethylamino acid esters has been explored for various applications, with studies investigating the effects of chain length and other structural features on the properties of the resulting compounds. nih.gov While specific examples for this compound are not detailed in the reviewed literature, the general principles of esterification are directly applicable. rsc.orgmedcraveonline.com Modifications can be made to introduce a wide variety of alkyl or aryl groups, thereby creating a library of ester derivatives. medcraveonline.com
Table 1: Representative Esterification Conditions for Aromatic Carboxylic Acids
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Aromatic Carboxylic Acid | Methanol | UiO-66-NH₂, 150°C, 10 hours | Methyl Ester |
| Aromatic Carboxylic Acid | Alcohol | Acid Catalyst (e.g., H₂SO₄), Reflux | Alkyl/Aryl Ester |
| Aromatic Carboxylic Acid | Alcohol | Dicyclohexylcarbodiimide (B1669883) (DCC), DMAP | Alkyl/Aryl Ester |
Amidation Reactions for Amide Derivatives
Amidation of the carboxylic acid group provides access to a wide array of amide derivatives. This transformation is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides (e.g., DCC, EDC) in the presence of coupling additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).
Heterogeneous catalysts have also been developed for direct amidation reactions, which are considered more environmentally friendly. Niobium(V) oxide (Nb₂O₅), for example, has been identified as an effective and reusable Lewis acid catalyst for the direct amidation of various carboxylic acids with amines, including less reactive aromatic amines like aniline (B41778). researchgate.net The process generally involves heating the carboxylic acid and amine with the catalyst, often with the removal of water to drive the reaction to completion. researchgate.net Iridium-catalyzed C-H amidation of benzoic acids has also been reported, though this involves a different reaction pathway that functionalizes the aromatic ring. nih.gov
The synthesis of complex amide-containing structures often relies on these robust coupling methods. nih.gov By selecting different amine coupling partners, a diverse range of N-substituted 2-(dimethylamino)-5-fluorobenzamides can be synthesized.
Table 2: Common Amidation Methods for Carboxylic Acids
| Reactant 1 | Reactant 2 | Reagents/Catalyst | Product Type |
|---|---|---|---|
| Carboxylic Acid | Amine | EDC, HOBt, DMF | N-Substituted Amide |
| Carboxylic Acid | Amine | SOCl₂, then Amine | N-Substituted Amide |
| Carboxylic Acid | Amine | Nb₂O₅, Heat | N-Substituted Amide |
Reactions Involving the Aromatic Ring System
The reactivity of the benzene (B151609) ring in this compound is dictated by the electronic effects of its three substituents: the strongly activating, ortho-, para-directing dimethylamino group; the deactivating, ortho-, para-directing fluoro group; and the deactivating, meta-directing carboxylic acid group.
Electrophilic Substitution Patterns and Regioselectivity Studies
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. numberanalytics.commasterorganicchemistry.com The rate and regioselectivity of EAS reactions on a substituted benzene ring are governed by the existing substituents. masterorganicchemistry.com
In this compound, the substituents exert competing influences:
-N(CH₃)₂ (Dimethylamino): This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. It strongly directs incoming electrophiles to the positions ortho and para to it (positions 3 and 6). numberanalytics.com
-F (Fluoro): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of electron donation through resonance. It directs to positions 4 and 6.
-COOH (Carboxylic Acid): This group is strongly deactivating and a meta-director due to both inductive and resonance electron withdrawal. It directs incoming electrophiles to position 4.
Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Electronic Effect | Directing Influence | Predicted Substitution Site(s) |
|---|---|---|---|---|
| -N(CH₃)₂ | 2 | Strong Activator | Ortho, Para | 3, 6 |
| -F | 5 | Deactivator | Ortho, Para | 4, 6 |
| -COOH | 1 | Deactivator | Meta | 4 |
The most probable site for electrophilic attack is position 6, due to the powerful activating and directing effect of the dimethylamino group.
Nucleophilic Substitution Dynamics
Nucleophilic aromatic substitution (S-N-Ar) typically requires an electron-poor aromatic ring and a good leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comnih.gov
In this compound, the potential leaving group is the fluorine atom at position 5. For an S-N-Ar reaction to occur at this position, a nucleophile would replace the fluoride. The substituents influencing this reaction are:
The -COOH group is ortho to the fluorine, which is an activating position for S-N-Ar.
The -N(CH₃)₂ group is para to the fluorine. However, this is a strong electron-donating group, which destabilizes the negative charge of the Meisenheimer intermediate and thus strongly deactivates the ring towards S-N-Ar.
The powerful deactivating effect of the para-dimethylamino group would make nucleophilic substitution of the fluorine atom very difficult under standard S-N-Ar conditions. While fluorine is generally a good leaving group in activated systems, the electronic nature of this specific molecule disfavors this pathway. masterorganicchemistry.com Alternative pathways, such as those involving organometallic intermediates, might be required to achieve substitution at this position. nih.gov
Modifications and Reactions of the Dimethylamino Moiety
The dimethylamino group itself is a site for chemical reactions. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the group. In certain molecular arrangements, particularly when held in proximity to an electrophilic center, a dimethylamino group can participate in intramolecular reactions. rsc.orgresearchgate.net For instance, it can interact with adjacent unsaturated groups, sometimes leading to bond formation or cyclization. rsc.org
The nitrogen atom's lone pair also makes the group susceptible to oxidation. Reaction with oxidizing agents can lead to the formation of an N-oxide or potentially N-dealkylation under more forceful conditions. Furthermore, the dimethylamino group is a strong electron-donating group that significantly influences the electronic properties of the entire molecule, an effect that has been leveraged in the design of fluorescent probes where it acts as a powerful electron donor. mdpi.com The basicity of the dimethylamino group also means it can be protonated in acidic media, which would dramatically alter the electronic properties and reactivity of the aromatic ring by transforming the -N(CH₃)₂ group into an electron-withdrawing -N⁺H(CH₃)₂ group.
Synthesis of Novel Molecular Scaffolds Incorporating the this compound Core
The molecular architecture of this compound offers a versatile platform for the synthesis of novel and complex molecular scaffolds. Its core structure, featuring a reactive carboxylic acid group, an electron-donating dimethylamino group, and a fluorine atom, allows for a variety of chemical transformations. These features make it a valuable building block in medicinal chemistry and materials science for the construction of larger, more intricate molecular frameworks. The primary strategies for derivatization and scaffold synthesis revolve around the chemical reactivity of the carboxylic acid functional group.
The carboxylic acid moiety is the principal site for modification, enabling the linkage of the this compound core to other molecular fragments through the formation of stable covalent bonds. The most common derivatization strategies involve the formation of amides and esters, which serve as foundational steps for creating diverse molecular scaffolds.
A prevalent method for building molecular scaffolds from carboxylic acids is through the formation of amide bonds. nih.gov This reaction involves coupling the carboxylic acid with a primary or secondary amine. To facilitate this transformation, the carboxylic acid is typically activated to a more reactive intermediate. Common methods for activation include conversion to an acyl chloride or the use of coupling agents. nih.gov
For instance, this compound can be treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 2-(Dimethylamino)-5-fluorobenzoyl chloride. This acyl chloride can then readily react with a wide array of amines—ranging from simple alkylamines to complex heterocyclic amines—to generate the corresponding amides in high yields. This approach is fundamental in constructing scaffolds with potential biological activity, such as those found in novel therapeutic agents.
Alternatively, a one-pot synthesis can be achieved using peptide coupling agents. Reagents like dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate the direct condensation of the carboxylic acid with an amine under mild conditions. This method is particularly advantageous when working with sensitive or complex amine substrates.
Another key strategy for scaffold synthesis is the formation of ester linkages. medcraveonline.com Similar to amide synthesis, this involves the reaction of the carboxylic acid with an alcohol. The reaction can be catalyzed by an acid (Fischer esterification) or proceed through an activated carboxylic acid intermediate. For more complex or sterically hindered alcohols, conversion of the benzoic acid to its acyl chloride followed by reaction with the alcohol in the presence of a non-nucleophilic base is a highly effective method. The resulting esters can be terminal functionalities or serve as intermediates for further transformations, such as cyclization reactions to form lactones or other heterocyclic systems. mdpi.com
The derivatized amides and esters of this compound are valuable intermediates for the construction of more elaborate molecular scaffolds, particularly heterocyclic ring systems. For example, an amide derivative could undergo an intramolecular cyclization reaction to form a benzodiazepinone or a quinazolinone scaffold, which are privileged structures in medicinal chemistry. The specific reaction conditions and the nature of the substituent introduced via the amide or ester bond would dictate the final heterocyclic scaffold produced.
The following table summarizes the key reactive sites and potential derivatization strategies for incorporating the this compound core into novel molecular scaffolds.
| Reactive Site | Reagent/Reaction Type | Intermediate | Product Scaffold Type |
| Carboxylic Acid | Thionyl Chloride / Amine | Acyl Chloride | Amide |
| Carboxylic Acid | EDC, HATU / Amine | Activated Ester | Amide |
| Carboxylic Acid | Acid Catalyst / Alcohol | - | Ester |
| Amide Derivative | Intramolecular Cyclization | - | Heterocycle (e.g., Benzodiazepinone) |
| Ester Derivative | Intramolecular Cyclization | - | Heterocycle (e.g., Lactone) |
These strategies highlight the utility of this compound as a versatile starting material. The ability to readily form amide and ester bonds, coupled with the potential for subsequent cyclization reactions, provides a robust platform for the synthesis of a diverse array of novel molecular scaffolds for various scientific applications.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Dimethylamino 5 Fluorobenzoic Acid and Its Derivatives
Vibrational Spectroscopy Applications: FT-IR and FT-Raman Analyses
Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the molecular structure of a compound. The infrared and Raman spectra are complementary, providing a complete vibrational profile of the molecule. For 2-(Dimethylamino)-5-fluorobenzoic acid, these techniques are crucial for identifying key functional groups and understanding intramolecular forces.
The vibrational spectrum of this compound is complex, with characteristic bands corresponding to the carboxylic acid, dimethylamino, and fluoro-substituted benzene (B151609) ring moieties. The interpretation of these modes is often based on comparison with related molecules, such as 2-amino-5-fluorobenzoic acid and other substituted benzoic acids nih.govnih.govijtsrd.com.
Carboxylic Acid Group Vibrations:
O-H Stretch: The hydroxyl (O-H) stretching vibration of the carboxylic acid group typically appears as a very broad band in the FT-IR spectrum, usually in the range of 3300-2500 cm⁻¹. This broadening is a hallmark of strong hydrogen bonding, often from the formation of centrosymmetric dimers in the solid state.
C=O Stretch: The carbonyl (C=O) stretching mode is one of the most intense bands in the FT-IR spectrum, expected in the region of 1700-1660 cm⁻¹ ijtsrd.com. Its exact position is sensitive to electronic effects and hydrogen bonding. For ortho-amino substituted benzoic acids, this band can be shifted to lower wavenumbers due to intramolecular hydrogen bonding researchgate.net.
C-O Stretch and O-H Bend: The C-O stretching and in-plane O-H bending vibrations are coupled and appear in the fingerprint region, typically between 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹.
Dimethylamino Group Vibrations:
C-H Stretches: The symmetric and asymmetric stretching vibrations of the methyl (CH₃) groups are expected to appear in the 2950-2850 cm⁻¹ region.
C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is typically observed in the 1360-1250 cm⁻¹ range.
Fluoro-Substituted Benzene Ring Vibrations:
C-H Stretch: The aromatic C-H stretching vibrations occur above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range ijtsrd.com.
C=C Stretches: The characteristic skeletal vibrations of the benzene ring (C=C stretching) are found in the 1625-1575 cm⁻¹ and 1520-1470 cm⁻¹ regions.
C-F Stretch: The C-F stretching vibration gives rise to a strong band in the FT-IR spectrum, typically located in the 1250-1020 cm⁻¹ range. Its intensity and position are characteristic of fluoro-aromatic compounds.
The following table summarizes the expected characteristic vibrational modes for this compound.
Table 1: Predicted Vibrational Modes for this compound| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |
|---|---|---|
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Strong, Broad |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Methyl) | 2950 - 2850 | Medium |
| C=O stretch (Carboxylic acid) | 1700 - 1660 | Very Strong |
| C=C stretch (Aromatic ring) | 1625 - 1470 | Medium to Strong |
| C-N stretch | 1360 - 1250 | Medium |
| C-F stretch | 1250 - 1020 | Strong |
| C-H out-of-plane bend | 900 - 675 | Strong |
The substitution pattern of this compound allows for significant intramolecular interactions that influence its conformational preferences. The proximity of the dimethylamino group and the carboxylic acid group at the ortho positions can lead to the formation of a strong intramolecular hydrogen bond between the carboxylic proton and the nitrogen atom of the amino group.
This interaction would cause a noticeable shift in the vibrational frequencies of the involved groups nih.govresearchgate.net:
The O-H stretching band would be expected to shift to lower wavenumbers and broaden further, reflecting the stronger hydrogen bond compared to intermolecular dimerization.
The C=O stretching frequency would also likely shift to a lower wavenumber. The intramolecular hydrogen bond can decrease the double-bond character of the carbonyl group, weakening the bond and lowering its vibrational frequency.
Computational studies on related molecules like 2-fluorobenzoic acid and 2-chlorobenzoic acid have shown that the cis conformer, where the carboxylic O-H is oriented towards the ortho substituent, is the most stable nih.gov. For this compound, the steric bulk of the two methyl groups, compared to the hydrogens of a primary amine, may introduce some torsional strain, potentially causing the carboxylic acid group to twist slightly out of the plane of the benzene ring to accommodate the interaction. This subtle conformational detail could be probed by comparing experimental spectra with those predicted from theoretical calculations, such as Density Functional Theory (DFT) nih.govnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, the complete chemical structure of this compound can be confirmed.
The ¹H NMR spectrum provides information about the number and electronic environment of protons in the molecule. For this compound, distinct signals are expected for the carboxylic acid proton, the aromatic protons, and the methyl protons.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of δ 10-13 ppm. Its broadness is due to chemical exchange and hydrogen bonding.
Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and should appear as a sharp singlet. Based on data for similar compounds like 3-(dimethylamino)benzoic acid, this signal is expected around δ 3.0 ppm chemicalbook.com.
Aromatic Protons (-C₆H₃-): The three aromatic protons are chemically distinct and will show a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
H-6: This proton is ortho to the carboxylic acid group and meta to the fluorine. It is expected to appear as a doublet of doublets due to coupling with H-4 (meta coupling, J ≈ 2-3 Hz) and H-3 (ortho coupling, J ≈ 8-9 Hz).
H-4: This proton is ortho to the fluorine and meta to the carboxylic acid. It will be split by the adjacent H-3 (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (ortho H-F coupling, J ≈ 8-10 Hz), likely appearing as a triplet or a doublet of doublets.
H-3: This proton is ortho to the dimethylamino group and meta to the fluorine. It is expected to be the most upfield of the aromatic protons and will appear as a doublet of doublets due to coupling with H-4 (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (meta H-F coupling, J ≈ 4-6 Hz).
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | broad singlet | - |
| H-6 | ~7.8 - 8.0 | dd | JH6-H4 ≈ 3 Hz, JH6-F ≈ 5 Hz |
| H-3 | ~7.2 - 7.4 | ddd | JH3-H4 ≈ 9 Hz, JH3-F ≈ 9 Hz, JH3-H6 ≈ 0.5 Hz |
| H-4 | ~7.0 - 7.2 | ddd | JH4-H3 ≈ 9 Hz, JH4-F ≈ 5 Hz, JH4-H6 ≈ 3 Hz |
| -N(CH₃)₂ | ~3.0 | singlet | - |
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides information about their chemical environment. The spectrum will be characterized by signals for the carboxyl carbon, six aromatic carbons, and the two equivalent methyl carbons. A key feature will be the observation of carbon-fluorine (C-F) coupling.
Carboxyl Carbon (-COOH): The C=O carbon is the most deshielded, appearing downfield around δ 165-175 ppm.
Aromatic Carbons (-C₆H₃-):
C-5 (C-F): The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. Its chemical shift will be significantly influenced by the fluorine, expected around δ 158-162 ppm.
C-2 (C-N): The carbon bonded to the electron-donating dimethylamino group will be shielded and is expected around δ 150-155 ppm.
C-1 (C-COOH): This carbon will appear as a doublet due to two-bond coupling with fluorine (²JCF ≈ 20-25 Hz) in the region of δ 115-120 ppm.
C-4 & C-6: These carbons will also exhibit smaller C-F couplings (²JCF and ³JCF, respectively) and will appear as doublets. C-6 is expected around δ 120-125 ppm and C-4 around δ 110-115 ppm.
C-3: This carbon will also show a small C-F coupling and is expected to be the most shielded aromatic carbon, appearing around δ 105-110 ppm.
Dimethylamino Carbons (-N(CH₃)₂): The two methyl carbons are equivalent and will appear as a single peak in the upfield region, typically around δ 40-45 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts and C-F Couplings
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |
|---|---|---|
| C=O | 165 - 175 | ~2-4 (³J) |
| C-5 | 158 - 162 | ~240-250 (¹J) |
| C-2 | 150 - 155 | ~2-4 (³J) |
| C-6 | 120 - 125 | ~20-25 (²J) |
| C-1 | 115 - 120 | ~7-9 (⁴J) |
| C-4 | 110 - 115 | ~20-25 (²J) |
| C-3 | 105 - 110 | ~7-9 (³J) |
| -N(CH₃)₂ | 40 - 45 | - |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts huji.ac.ilbiophysics.org. The chemical shift of the fluorine atom in this compound is sensitive to its electronic environment.
For aromatic fluorine compounds, the chemical shift is typically reported relative to a standard like CFCl₃ (δ 0 ppm) or fluorobenzene. Based on data for 3-fluorobenzoic acid, the ¹⁹F signal is expected to appear in the range of δ -110 to -115 ppm rsc.org. The signal will be split into a multiplet, likely a doublet of doublet of doublets, due to coupling with the two ortho protons (H-4, H-6) and the one meta proton (H-3). The magnitude of H-F coupling constants depends on the number of bonds separating the nuclei, with ortho coupling being the largest (J ≈ 8-10 Hz), followed by meta coupling (J ≈ 4-6 Hz), and para coupling (J ≈ 0-2 Hz). This detailed coupling pattern provides definitive confirmation of the substitution pattern on the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and deducing the structure of this compound by analyzing its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the determination of its elemental formula with high confidence. For this compound (C9H10FNO2), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This precision is crucial for confirming the identity of the compound in complex mixtures or verifying the outcome of a synthesis. nih.govurl.edu Modern Fourier Transform Mass Spectrometry (FT-MS) instruments, such as FT-ICR or Orbitrap analyzers, can achieve mass accuracies in the sub-ppm range, which is essential for unambiguous formula determination. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C9H10FNO2 |
| Theoretical Exact Mass [M+H]⁺ | 184.07681 g/mol |
Note: The table presents calculated theoretical exact masses. Experimental values obtained via HRMS are expected to align closely with these figures.
Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the molecular structure by fragmenting a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, providing definitive evidence for the compound's structure. For substituted benzoic acids, fragmentation is often initiated by the loss of the carboxyl group or substituents on the ring. nist.govvu.edu.au
In the case of this compound, common fragmentation pathways in positive ion mode would include:
Decarboxylation: Loss of CO2 from the protonated molecule.
Loss of a methyl group: Expulsion of a methyl radical (•CH3) from the dimethylamino group.
Loss of water/alcohol: A notable fragmentation pathway for ortho-substituted benzoic acid derivatives is the loss of water or alcohol, a phenomenon known as the "ortho effect," which can help distinguish positional isomers. nih.govnist.gov
The fragmentation of perfluorinated carboxylic acids often involves decarboxylation followed by further cleavage of the perfluoroalkyl chain. nih.govnih.gov While this compound is not perfluorinated, the principles of fragmentation following initial losses are applicable.
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 184.08)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
|---|---|---|---|
| 184.08 | 169.05 | CH3 | Loss of a methyl radical from the dimethylamino group |
| 184.08 | 138.07 | HCOOH | Loss of formic acid |
Note: This table is based on predictable fragmentation pathways for substituted benzoic acids.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The structure of this compound contains several chromophores—the benzene ring, the carboxyl group (-COOH), and the dimethylamino group (-N(CH3)2)—which give rise to characteristic absorption bands. nih.govsemanticscholar.org
The benzene ring typically exhibits π→π* transitions. The presence of substituents significantly affects the position (λmax) and intensity (molar absorptivity, ε) of these bands.
The dimethylamino group is a strong electron-donating group (auxochrome) that causes a bathochromic (red) shift of the absorption maxima to longer wavelengths and increases their intensity.
The carboxyl group is an electron-withdrawing group.
The fluoro group has a weaker electronic effect.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region (nm) |
|---|---|---|
| π→π* | Substituted Benzene Ring | 200-300 |
| n→π* | Carbonyl in Carboxyl Group | >280 (often weak) |
Note: The exact λmax values are dependent on the solvent used for analysis.
X-ray Crystallography for Precise Solid-State Structure Determination (as applicable for related fluorinated benzoic acids)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal. While the specific crystal structure for this compound is not described in the provided search results, analysis of related fluorinated and aminobenzoic acids allows for well-founded predictions of its solid-state characteristics. acs.orgiucr.org
It is highly probable that this compound molecules would form centrosymmetric dimers in the crystal lattice through intermolecular hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net This is a hallmark structural feature of most benzoic acid derivatives. The planarity of the molecule may be influenced by steric hindrance between the ortho-dimethylamino group and the carboxylic acid group, potentially leading to a twisted conformation. nih.gov
The crystal packing would be further stabilized by a network of weaker intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, and potentially π-π stacking interactions between the aromatic rings of adjacent molecules. iucr.org
Table 4: Typical Bond Lengths and Angles from Crystallographic Data of Related Benzoic Acids
| Parameter | Typical Value |
|---|---|
| C-C (aromatic) bond length | 1.37 - 1.40 Å |
| C-F bond length | ~1.35 Å |
| C-N bond length | ~1.37 Å |
| C=O bond length | ~1.25 Å |
| C-O bond length | ~1.31 Å |
| O-H···O (dimer) distance | 2.60 - 2.70 Å |
Note: Data are generalized from known crystal structures of similar fluorinated and amino-substituted benzoic acids.
Computational and Theoretical Investigations of 2 Dimethylamino 5 Fluorobenzoic Acid
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to predicting the electronic behavior and three-dimensional arrangement of atoms in a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system, from which numerous molecular properties can be derived.
Density Functional Theory (DFT) Studies on Optimized Geometries and Conformers
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying a broad range of molecules arxiv.orgnih.gov. DFT calculations determine the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction arxiv.org. A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure nih.govscispace.com.
For 2-(Dimethylamino)-5-fluorobenzoic acid, DFT calculations would be employed to find its equilibrium geometry. This process involves starting with an initial guess of the structure and iteratively adjusting bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The successful optimization to a true minimum is confirmed by frequency calculations, which should yield no imaginary frequencies nih.gov. Such studies would reveal the precise spatial orientation of the dimethylamino group and the carboxylic acid group relative to the fluorinated benzene (B151609) ring. Different starting geometries would be used to locate various stable conformers, which are different spatial arrangements of the molecule resulting from rotation around single bonds.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.orglibretexts.org. The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, defining the molecule's nucleophilicity or basicity youtube.comyoutube.comnih.gov. The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor, indicating the molecule's electrophilicity youtube.comyoutube.comnih.gov.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity irjweb.comresearchgate.net. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO irjweb.commdpi.com. Conversely, a small gap suggests the molecule is more polarizable and reactive mdpi.commdpi.com. For this compound, FMO analysis would calculate the energies of the HOMO and LUMO, providing the energy gap. The visualization of these orbitals would show their distribution across the molecule, indicating which atoms are most involved in electron donation and acceptance, thereby predicting the most likely sites for chemical reactions.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's ability to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's ability to accept electrons (electrophilicity). |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and intramolecular bonding within a molecule researchgate.net. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs uni-rostock.de. This analysis provides a quantitative picture of electron delocalization by examining interactions between filled (donor) and empty (acceptor) orbitals.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule in three dimensions researchgate.netresearchgate.net. It is calculated by mapping the electrostatic potential onto the surface of the molecule's electron density. The MEP surface is color-coded to indicate different regions of electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack researchgate.netresearchgate.net. Green or yellow areas indicate neutral or intermediate potential.
For this compound, an MEP map would visually identify the nucleophilic and electrophilic centers. The oxygen atoms of the carboxylic acid group and potentially the nitrogen of the dimethylamino group would likely appear as red or yellow regions, indicating their role as nucleophilic sites. Conversely, the hydrogen atom of the carboxylic acid and regions near the electron-withdrawing fluorine atom would likely be colored blue, highlighting them as electrophilic sites. This provides an intuitive guide to the molecule's reactive behavior and intermolecular interactions, such as hydrogen bonding mdpi.com.
Conformational Landscape Exploration and Energy Barriers
For this compound, key conformational degrees of freedom include the rotation around the C-N bond of the dimethylamino group and the C-C bond connecting the carboxylic acid group to the benzene ring. A detailed conformational analysis would involve scanning these dihedral angles and calculating the energy at each step. This process would generate a potential energy profile, revealing the most stable conformers and the energy required to interconvert between them. Such an analysis is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can change its conformation, which has significant implications for its biological activity and physical properties. While specific studies on this molecule are limited, research on similar substituted benzoic acids indicates that planar conformers are often more stable, though non-planar arrangements can also exist rsc.org.
Prediction and Analysis of Thermodynamic Properties
Computational methods, particularly those combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule. Following a geometry optimization and frequency calculation using a method like DFT, key thermodynamic data can be determined.
These calculations provide values for properties such as enthalpy (H), entropy (S), and Gibbs free energy (G). Furthermore, thermochemical parameters like the heat of formation (ΔHf) can be computed researchgate.netlp.edu.ua. These properties are essential for predicting the spontaneity and energy changes of chemical reactions involving the molecule and for understanding its behavior under different temperature and pressure conditions. For this compound, theoretical calculations would provide valuable estimates of its standard thermodynamic functions, contributing to a comprehensive understanding of its chemical and physical characteristics. Studies on related benzoic acid derivatives have shown that DFT methods can yield reliable predictions of these properties nih.gov.
| Thermodynamic Property | Symbol | Description |
| Enthalpy | H | A measure of the total energy of the system. |
| Entropy | S | A measure of the disorder or randomness of the system. |
| Gibbs Free Energy | G | A measure of the energy available to do useful work, determining the spontaneity of a process. |
| Heat of Formation | ΔHf | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By analyzing a dataset of structurally related compounds with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized analogues.
Key Steps in QSAR Modeling for Analogue Design:
Data Set Selection: A crucial first step involves compiling a dataset of compounds that are structurally analogous to this compound and for which consistent biological activity data (e.g., IC50 values) are available.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Constitutional (1D): Molecular weight, atom counts, etc.
Topological (2D): Describing atomic connectivity, such as molecular connectivity indices.
Geometrical (3D): Related to the three-dimensional structure, such as molecular surface area and volume.
Physicochemical: Such as logP (lipophilicity), molar refractivity, and electronic parameters (e.g., Hammett constants).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
For the design of analogues of this compound, a hypothetical QSAR study might explore how modifications to the substituent groups—the dimethylamino group, the fluorine atom, and the carboxylic acid—influence a particular biological endpoint. For instance, the model could reveal that increasing the hydrophobicity at a certain position or altering the electronic properties of the aromatic ring leads to an increase in activity. These insights would then guide the rational design of new derivatives for synthesis and testing.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamic nature of this compound and its interactions with its environment at an atomic level.
An MD simulation of this compound, typically in a solvent such as water, would allow for the investigation of several key aspects:
Conformational Dynamics: The molecule is not static; its functional groups can rotate and the molecule itself can adopt various conformations. MD simulations can reveal the preferred conformations of the dimethylamino and carboxylic acid groups and the timescales of transitions between different conformational states.
Solvation Structure: The arrangement of solvent molecules (e.g., water) around the solute is critical for its solubility and reactivity. MD simulations can characterize the hydration shell of this compound, identifying specific hydrogen bonding patterns between the carboxylic acid, the fluorine atom, the amino group, and the surrounding water molecules.
Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other. MD simulations can be used to study dimerization or aggregation tendencies, elucidating the nature of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, and electrostatic interactions) that govern these phenomena. The potential for intermolecular hydrogen bonding between the carboxylic acid groups of two molecules to form a dimer could be a key focus.
Table of Simulated Intermolecular Interaction Energies:
| Interaction Type | Functional Group 1 | Functional Group 2 | Simulated Average Energy (kcal/mol) |
| Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | -5.0 to -8.0 |
| Hydrogen Bond | Carboxylic Acid (-COOH) | Water (H₂O) | -3.0 to -6.0 |
| van der Waals | Phenyl Ring | Phenyl Ring | -1.0 to -3.0 |
| Electrostatic | Dimethylamino (-N(CH₃)₂) | Water (H₂O) | Variable |
Note: The data in this table is hypothetical and represents typical energy ranges for such interactions that would be obtained from an MD simulation. Actual values would be dependent on the specific force field and simulation parameters used.
By providing a detailed, dynamic picture of this compound at the atomic level, MD simulations can complement experimental studies and provide valuable information for understanding its physical properties, chemical reactivity, and potential biological interactions.
Future Directions and Emerging Research Avenues
The unique structural characteristics of 2-(Dimethylamino)-5-fluorobenzoic acid, featuring a fluorine atom, a dimethylamino group, and a carboxylic acid function on a benzene (B151609) ring, make it a compelling scaffold for future scientific investigation. Researchers are poised to explore its potential in novel synthetic strategies, the creation of highly specialized derivatives, and its role in catalysis, among other emerging areas.
A primary focus of future research will be the development of greener and more efficient methods for synthesizing this compound and its analogs. The principles of green chemistry, particularly atom economy, are central to this endeavor. wikipedia.orgnumberanalytics.comjocpr.comprimescholars.com Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org The goal is to design synthetic pathways that maximize this incorporation, thereby minimizing waste and reducing environmental impact. numberanalytics.comjk-sci.com
Current synthetic methods often involve multiple steps with poor atom economy, generating significant byproducts. primescholars.com Future research will likely concentrate on catalytic processes, the use of renewable feedstocks, and optimizing solvent use to enhance sustainability. jocpr.com For instance, developing catalytic systems that enable direct C-H bond functionalization could provide a more atom-economical route to this and similar compounds, avoiding the use of pre-functionalized starting materials. jk-sci.com Biocatalysis, using enzymes to perform specific chemical transformations, also presents a promising, environmentally friendly alternative to traditional chemical synthesis. jk-sci.commdpi.com
Table 1: Comparison of Synthetic Route Efficiencies
| Reaction Type | Typical Atom Economy | Key Advantages | Challenges |
|---|---|---|---|
| Traditional Multi-step Synthesis | Often low (<50%) | Well-established procedures | High waste generation, use of hazardous reagents |
| Catalytic Hydrogenation | High (approaching 100%) | High efficiency, clean reactions | Requires specific catalysts, may not be universally applicable |
| Diels-Alder Reaction | 100% in ideal cases | Excellent atom economy, stereoselectivity | Limited to specific reactant types |
This table provides a generalized comparison of different reaction types relevant to the principles of atom economy.
The core structure of this compound is a versatile platform for creating a diverse library of derivatives. By modifying the carboxylic acid, the dimethylamino group, or by adding substituents to the aromatic ring, chemists can fine-tune the molecule's properties for specific applications. researchgate.net The synthesis of such functionalized derivatives is a key area for future exploration. beilstein-journals.orgnuph.edu.ua
For example, converting the carboxylic acid to amides, esters, or other functional groups can alter the compound's solubility, reactivity, and biological interaction profile. globalscientificjournal.com These new derivatives could be investigated as intermediates in the synthesis of pharmaceuticals or agrochemicals. researchgate.netprecedenceresearch.com Research into fluorobenzoic acid derivatives has already shown their potential in improving the properties of active pharmaceutical ingredients. rsc.org The synthesis of novel methylene‐aminobenzoic acid and tetrahydroisoquinolynyl‐benzoic acid derivatives has been explored for their inhibitory effects on various enzymes. sci-hub.se
To accelerate the discovery of new applications for this compound derivatives, high-throughput screening (HTS) will be an indispensable tool. bmglabtech.com HTS allows for the rapid, automated testing of thousands of compounds against a specific biological or chemical target. bmglabtech.com This technology is crucial for efficiently identifying "hit" compounds from large chemical libraries that warrant further investigation. bmglabtech.com
In the context of this compound, HTS can be used to:
Screen libraries of newly synthesized derivatives for specific biological activities.
Identify derivatives with optimal properties for materials science applications.
Rapidly assess the effects of scaffold modifications on a compound's function.
For instance, a library of derivatives could be screened for their ability to inhibit a particular enzyme or to modulate the activity of a cellular receptor. bmglabtech.comnih.gov This approach significantly speeds up the initial stages of drug discovery and materials development. bmglabtech.com
A deeper understanding of how the molecular structure of this compound and its derivatives relates to their function is critical for rational design. Future research will increasingly rely on a synergistic combination of advanced spectroscopic techniques and computational modeling to unravel these complex relationships. nih.gov
Techniques such as X-ray crystallography can provide precise information about the three-dimensional arrangement of atoms in a solid state. researchgate.neteurjchem.com This structural data is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the compound's physical properties and its interactions with other molecules. researchgate.net
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations, can predict the properties and behavior of molecules. nih.gov These models can help identify the key structural features responsible for a desired activity, guiding the synthesis of more potent or selective derivatives. nih.gov By correlating calculated binding energies with measured activities, researchers can refine virtual screening methods to more efficiently identify promising candidates. nih.gov
Table 2: Techniques for Structure-Function Analysis
| Technique | Information Gained | Application in Research |
|---|---|---|
| X-ray Crystallography | Precise 3D molecular structure, intermolecular interactions. researchgate.neteurjchem.com | Determining solid-state conformation and packing. |
| NMR Spectroscopy | Connectivity of atoms, molecular dynamics in solution. | Confirming chemical structure, studying conformational changes. |
| Computational Modeling (QSAR, Molecular Dynamics) | Predicted biological activity, binding affinity, molecular motion. nih.gov | Guiding rational drug design, predicting compound properties. |
The functional groups present in this compound suggest its potential use as a ligand in the design of new catalysts. The nitrogen atom of the dimethylamino group and the oxygen atoms of the carboxylic acid can act as coordination sites for metal centers. By incorporating this molecule into metal complexes, it may be possible to create catalysts with novel reactivity and selectivity.
Future research could explore the synthesis of coordination compounds involving this benzoic acid derivative and various transition metals. These new complexes could then be tested for their catalytic activity in a range of organic reactions, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic and steric properties imparted by the fluorine and dimethylamino substituents could influence the catalyst's performance, potentially leading to the development of highly efficient and selective catalytic systems.
Q & A
Q. What are the common synthetic routes for preparing 2-(Dimethylamino)-5-fluorobenzoic acid, and what key reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution on a fluorobenzoic acid precursor. For example, analogous compounds like 2,4-dichloro-5-fluorobenzoic acid are synthesized using chlorine gas in ethanol/water under reflux, followed by hydrochloric acid quenching . For the dimethylamino group, a nucleophilic substitution reaction with dimethylamine on a halogenated intermediate (e.g., 5-fluoro-2-chlorobenzoic acid) is plausible. Key parameters include reaction time (e.g., 3 hours for chlorination ), solvent choice (ethanol/water mixtures for solubility ), and catalyst use (e.g., AlCl₃ for Friedel-Crafts reactions ). Purity (>97%) can be achieved via recrystallization or column chromatography.
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino and fluorine positions).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97% threshold as in and ) using reverse-phase columns.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., C₉H₁₀FNO₂, theoretical ~195.18 g/mol) via ESI-MS.
- Titration : Quantify carboxylic acid content via acid-base titration .
Advanced Research Questions
Q. How can regioselective introduction of the dimethylamino group be achieved in fluorobenzoic acid derivatives?
- Methodological Answer : Regioselectivity is controlled by directing groups. For example, the fluorine atom at position 5 in 5-fluorobenzoic acid acts as a meta-director, while the carboxylic acid group directs electrophiles to the ortho/para positions. To install dimethylamino at position 2:
Protect the carboxylic acid as a methyl ester to reduce deactivation.
Use a halogenation agent (e.g., N-chlorosuccinimide) at position 3.
Perform nucleophilic substitution with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) .
This mirrors strategies for morpholino derivatives in .
Q. What strategies are effective in minimizing by-product formation during the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Reflux conditions (e.g., 80°C) optimize reaction rates while avoiding decomposition .
- Catalyst Optimization : Lewis acids like AlCl₃ enhance electrophilic substitution but require strict stoichiometry to prevent over-halogenation .
- Purification Techniques : Solid-phase extraction (SPE) or preparative HPLC can isolate the target compound from dihalogenated by-products.
Q. How should researchers address discrepancies in reported yields or reaction conditions for synthesizing this compound across different studies?
- Methodological Answer :
- Systematic Replication : Test variables like solvent polarity (water vs. dioxane in ) and reagent ratios.
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading).
- By-Product Analysis : LC-MS or GC-MS to trace impurities, referencing protocols in (93–99% purity benchmarks).
Q. What role does this compound play in the design of receptor antagonists or enzyme inhibitors?
- Methodological Answer : The dimethylamino group enhances lipid solubility for blood-brain barrier penetration, while the fluorine atom modulates electronic properties. For example:
- Dopamine/Serotonin Antagonists : Analogous to 4-amino-5-chloro-2-methoxybenzoic acid derivatives in , the dimethylamino group can serve as a pharmacophore in benzamide-based antagonists.
- Enzyme Inhibitors : The carboxylic acid moiety chelates metal ions in enzyme active sites, as seen in metalloprotease inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
